Bornylene

Description

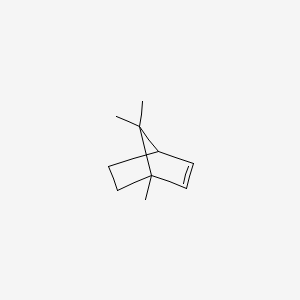

Structure

2D Structure

3D Structure

Properties

CAS No. |

464-17-5 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3 |

InChI Key |

KUKRLSJNTMLPPK-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C=C2)C)C |

Canonical SMILES |

CC1(C2CCC1(C=C2)C)C |

Other CAS No. |

464-17-5 |

Synonyms |

1,7,7-trimethylbicyclo(2.2.1)hept-2-ene 2-bornene bornylene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of Bornylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornylene, a bicyclic monoterpene, is a key chiral building block in organic synthesis and holds significance in the development of novel therapeutic agents and advanced materials. Its rigid bicyclic framework and inherent chirality make it an attractive scaffold for the synthesis of complex molecules with specific stereochemical requirements. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and spectroscopic properties of this compound, tailored for professionals in research and drug development.

Chemical Structure and Nomenclature

This compound, systematically named 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene , is a bridged bicyclic alkene. Its structure is closely related to norbornene, but with the addition of three methyl groups, two at the C7 bridgehead and one at the C1 bridgehead.

Key Structural Features:

The rigid [2.2.1] bicyclic system imparts significant strain to the molecule, particularly in the double bond, making it a reactive dienophile in Diels-Alder reactions and susceptible to various addition reactions.

Stereochemistry and Enantiomers

The presence of chiral centers in the this compound structure results in the existence of two enantiomers: (+)-bornylene and (-)-bornylene . The stereochemistry is determined by the configuration at the bridgehead carbons (C1 and C4). In nature, one enantiomer is more common.[1] The optical activity of this compound is a critical property, influencing its interactions with other chiral molecules, a key consideration in drug design and asymmetric catalysis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless solid | [1] |

| Melting Point | 113 °C | [1][2][6] |

| Boiling Point | 146-147 °C | [1][2][6] |

| Density | 0.898 g/cm³ | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

¹H and ¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic peaks for C-H stretching of alkanes and alkenes, as well as a C=C stretching vibration. The absence of a strong carbonyl peak (around 1700 cm⁻¹) distinguishes it from its precursor, camphor.

Mass Spectrometry:

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 136. The fragmentation pattern is characteristic of bicyclic alkanes, often involving the loss of methyl and ethyl groups.

Synthesis of this compound

This compound can be synthetically derived from camphor, a readily available natural product. A common and reliable method is the Shapiro reaction, which proceeds via the tosylhydrazone of camphor.

Experimental Protocol: Synthesis of this compound from Camphor

This protocol is adapted from Organic Syntheses.

Step 1: Preparation of Camphor Tosylhydrazone

-

To a 1-liter round-bottomed flask, add 44 g (0.24 mole) of p-toluenesulfonylhydrazide, 31.6 g (0.208 mole) of camphor, and 300 mL of 95% ethanol.

-

Add 1 mL of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the solution under reflux for 2 hours.

-

Cool the resulting solution in an ice bath.

-

Collect the colorless needles of camphor tosylhydrazone by suction filtration and air dry.

Step 2: Shapiro Reaction to form this compound

-

In a dry, 1-liter, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 32 g (0.10 mole) of camphor tosylhydrazone and 400 mL of dry diethyl ether.

-

Cool the flask in a water bath (20–25 °C) and stir the contents.

-

Add 150 mL of 1.6 N (0.24 mole) methyllithium in ether to the dropping funnel and add it to the reaction flask over 1 hour, maintaining the temperature at 20–25 °C.

-

Stir the yellow-orange solution for 8–9 hours, during which a precipitate of lithium p-toluenesulfinate will form, and the solution will turn a deep red-orange.

-

Carefully add a small amount of water to quench any excess methyllithium, followed by an additional 200 mL of water.

-

Separate the layers and wash the organic phase with four 250-mL portions of water.

-

Combine the aqueous phases and extract twice with 100-mL portions of ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Isolate the this compound product through careful distillation.

Enantioselective Synthesis

While the above protocol yields racemic this compound, enantioselective synthesis is crucial for applications in drug development. Enantioselective approaches often involve the use of chiral starting materials or chiral catalysts. The synthesis of optically pure (-)-camphor, a precursor for enantiomerically enriched this compound, can be achieved through kinetic resolution of isobornyl esters using specific esterases.[9][10][11] This enzymatic approach allows for the separation of enantiomers, which can then be converted to the corresponding this compound enantiomer.

Logical Relationships and Workflows

The synthesis of this compound from camphor is a multi-step process that can be visualized to illustrate the reaction pathway and the key reagents involved.

Conclusion

This compound remains a molecule of significant interest due to its unique structural and stereochemical properties. This guide provides a foundational understanding for researchers and professionals, summarizing its key characteristics, providing a detailed synthetic protocol, and highlighting the importance of its stereochemistry. The continued exploration of this compound and its derivatives is expected to lead to further advancements in asymmetric synthesis and the development of novel bioactive compounds.

References

- 1. 1,7,7-Trimethyl-2-vinylbicyclo[2.2.1]hept-2-ene [webbook.nist.gov]

- 2. 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 67. Effect of solvents on the optical rotation of methene, this compound, and borneol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 67. Effect of solvents on the optical rotation of methene, this compound, and borneol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one [webbook.nist.gov]

- 7. Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | C12H20O2 | CID 6950273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Bornylene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornylene, a bicyclic monoterpene, is a naturally occurring volatile organic compound found in a variety of plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its prevalence in different plant tissues. It further outlines the methodologies for its isolation and purification from these botanical matrices, with a focus on established extraction and chromatographic techniques. This document also elucidates the proposed biosynthetic pathway of this compound, offering insights into its formation within plants. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of the essential oils of several plant species. Its concentration can vary significantly depending on the plant, the specific part of the plant, and the geographical location and season of collection. The primary documented natural sources of this compound are summarized in the table below.

| Plant Species | Plant Part | This compound Content (%) | Reference |

| Heracleum candolleanum | Rhizomes | 18.6 | [1] |

| Thymus eigii | Aerial Parts | Present | [2] |

| Rhanterium epapposum | Aerial Parts | Present | [2] |

| Carrot Weed (Daucus carota) | Oil | 0.11 | |

| Clocimum (Ocimum gratissimum) | Oil (India) | 0.56 | |

| Lime (Citrus aurantiifolia) | Distilled Oil (Mexico) | 0.02 | |

| Rosemary (Rosmarinus officinalis) | Plant | Present | |

| Wormwood (Artemisia absinthium) | Oil (France) | 0.00 - 0.29 |

Isolation of this compound from Natural Sources

The isolation of this compound from its natural sources typically involves a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Extraction of Essential Oils

The initial step in isolating this compound is the extraction of the essential oil from the plant matrix. The choice of extraction method depends on the stability of the compound and the nature of the plant material.

Hydrodistillation and steam distillation are the most common methods for extracting essential oils from aromatic plants.[3] These techniques are particularly suitable for volatile and thermally stable compounds like this compound.

Experimental Protocol: Hydrodistillation of Heracleum candolleanum Rhizomes

-

Plant Material Preparation: Freshly collected rhizomes of Heracleum candolleanum are cleaned and finely chopped or ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

-

Extraction: The ground rhizome material is placed in a round-bottom flask with a sufficient amount of distilled water. The mixture is heated to boiling. The steam, carrying the volatile essential oil components, rises and is condensed in a condenser. The condensate is collected in a graduated tube where the oil and water separate based on their immiscibility and density difference.

-

Duration: The distillation process is typically carried out for 3-4 hours to ensure complete extraction of the essential oil.

-

Oil Collection and Drying: The collected essential oil is separated from the aqueous layer. Anhydrous sodium sulfate is added to the oil to remove any residual water. The dried oil is then stored in a sealed vial in a cool, dark place.

Fractionation and Purification of this compound

The crude essential oil obtained from the initial extraction is a complex mixture of various terpenes and other volatile compounds. To isolate this compound in high purity, further fractionation and purification steps are necessary.

Fractional distillation is a technique used to separate compounds with different boiling points.[3] This method can be employed as a preliminary step to enrich the this compound content in the essential oil. The fractionating column allows for multiple successive distillations, leading to a better separation of components with close boiling points.

For obtaining high-purity this compound, preparative gas chromatography is the method of choice.[4] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol: Purification of this compound by Preparative Gas Chromatography

-

Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar column like DB-5 or a polar column like DB-Wax) and a fraction collector is used.

-

Sample Injection: A small volume of the this compound-enriched fraction from the essential oil is injected into the GC.

-

Chromatographic Conditions: The column temperature, carrier gas flow rate, and other parameters are optimized to achieve good separation of this compound from other components.

-

Fraction Collection: As the separated components elute from the column, the fraction corresponding to the this compound peak is collected in a cooled trap.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical GC-MS.

Biosynthesis of this compound

This compound, as a bicyclic monoterpene, is synthesized in plants via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of this compound is believed to proceed from geranyl pyrophosphate (GPP), the C10 precursor of all monoterpenes.

The proposed biosynthetic pathway for this compound is as follows:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP condense to form GPP, a reaction catalyzed by GPP synthase.

-

Isomerization and Cyclization: GPP undergoes an enzyme-catalyzed isomerization to linalyl pyrophosphate, which then cyclizes to form the bornyl pyrophosphate cation.[5]

-

Formation of Borneol: The bornyl pyrophosphate cation is hydrolyzed to yield borneol.[6]

-

Formation of this compound: While the direct enzymatic conversion of borneol to this compound in plants is not fully elucidated, it is hypothesized to occur via dehydration of borneol. Alternatively, this compound can be synthetically derived from camphor, which is an oxidation product of borneol.[6][7]

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound from C5 precursors.

Caption: General experimental workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H16 | CID 10047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of the pyrophosphate migration in the enzymatic cyclization of geranyl and linalyl pyrophosphates to (+)- and (-)-bornyl pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Camphor - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Bornylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Bornylene (also known as 2-bornene or 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene). The information presented herein is crucial for the identification, characterization, and quality control of this important bicyclic monoterpene in various research and development applications.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₆), the molecular ion peak and characteristic fragment ions provide a unique fingerprint for its identification.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major m/z Peaks | Relative Intensity |

| 136 (M⁺) | Base Peak |

| 121 | High |

| 93 | High |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Gas Chromatography: The sample is injected into a GC equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of this compound from other components. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer scans a specific m/z range (e.g., 40-300 amu) to detect the ions.

This compound Mass Spectrum Fragmentation Pathway

Caption: Fragmentation of this compound in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Olefinic Protons (C=C-H) | 5.5 - 6.0 |

| Bridgehead Protons (C-H) | 2.0 - 2.5 |

| Methylene Protons (-CH₂-) | 1.0 - 2.0 |

| Methyl Protons (-CH₃) | 0.8 - 1.2 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Olefinic Carbons (C=C) | 130 - 140 |

| Quaternary Carbons (C) | 40 - 50 |

| Bridgehead Carbons (CH) | 45 - 55 |

| Methylene Carbons (-CH₂-) | 20 - 40 |

| Methyl Carbons (-CH₃) | 15 - 25 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

NMR Spectroscopy Workflow

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional group is the carbon-carbon double bond within the bicyclic ring.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3060 | =C-H stretch | Medium |

| 2960-2850 | C-H stretch (alkane) | Strong |

| ~1650 | C=C stretch | Medium |

| ~1450 | -CH₂- bend | Medium |

| ~1370 | -CH₃ bend | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.

-

Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam interacts with the sample at the surface of the crystal. The detector measures the amount of absorbed radiation.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

IR Spectroscopy Logical Flow

A Technical Guide to the Synthesis of Bornylene from Camphor: Mechanisms, Protocols, and Mechanistic Challenges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway from camphor to bornylene. The synthesis is a two-step process involving the reduction of camphor to isoborneol, followed by the acid-catalyzed dehydration of isoborneol. A significant focus is placed on the mechanistic intricacies of the dehydration step, which preferentially yields the rearranged product, camphene, over the target molecule, this compound. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data for each stage.

Step 1: Reduction of Camphor to Isoborneol

The initial step in the synthesis is the reduction of the ketone functional group in camphor to a secondary alcohol. This transformation is typically achieved through stereoselective reduction using a hydride-donating agent such as sodium borohydride (NaBH₄).[1][2]

Mechanism of Reduction

The reduction of the bicyclic ketone camphor is highly stereoselective.[3] The hydride reagent (BH₄⁻) preferentially attacks the carbonyl carbon from the less sterically hindered endo face.[4] The bulky gem-dimethyl group on the one-carbon bridge effectively shields the exo face, directing the nucleophilic hydride to the opposite side.[3] This endo attack results in the formation of the exo alcohol, isoborneol, as the major product.[3][4] The reaction is completed by a proton transfer from the solvent, typically methanol, to the resulting alkoxide intermediate.

References

An In-depth Technical Guide to the Thermodynamic Stability and Reactivity of Bornylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornylene, a bicyclic monoterpene, is a fascinating molecule whose strained ring system dictates its unique thermodynamic properties and chemical reactivity. As a structural isomer of the more commonly encountered camphene, this compound serves as a valuable substrate and intermediate in organic synthesis. Its propensity to undergo skeletal rearrangements, particularly the Wagner-Meerwein rearrangement, makes it a key player in the complex chemistry of terpenes. This guide provides a comprehensive overview of the thermodynamic stability and reactivity of this compound, offering insights into its behavior in chemical transformations and providing detailed experimental protocols for its synthesis and key reactions.

Thermodynamic Stability of this compound

The thermodynamic stability of this compound is intrinsically linked to its bicyclo[2.2.1]heptane framework, which imparts significant ring strain. This strain energy influences its heat of formation and its tendency to isomerize to more stable structures.

Heat of Formation and Strain Energy

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Calculated Value (Method) |

| Heat of Formation (gas, 298 K) | Value to be calculated (e.g., G4) |

| Strain Energy | Value to be calculated (e.g., Homodesmotic reaction) |

Note: Specific values require dedicated computational chemistry studies. The methodologies for these calculations are well-established in the scientific literature.

The strain energy of this compound can be estimated by comparing its calculated heat of formation with that of a hypothetical strain-free reference compound. Homodesmotic reactions, where the number of each type of bond is conserved on both sides of the reaction, are a common approach to calculate strain energy.

Isomerization to Camphene

This compound readily undergoes acid-catalyzed isomerization to its more stable isomer, camphene. This rearrangement is a classic example of the Wagner-Meerwein rearrangement and is driven by the relief of ring strain and the formation of a more substituted, and thus more stable, alkene. The thermodynamic favorability of this isomerization can be quantified by the difference in the heats of formation of this compound and camphene.

Table 2: Thermodynamic Data for the Isomerization of this compound to Camphene

| Thermodynamic Parameter | Value |

| ΔH°isomerization | Negative value expected |

| ΔG°isomerization | Negative value expected |

Note: Precise experimental values for the enthalpy and Gibbs free energy of this specific isomerization are not widely reported and would likely be determined through a combination of experimental calorimetry and computational studies.

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the strained double bond within the bicyclic system. This makes it susceptible to electrophilic attack, leading to a variety of addition and rearrangement products.

Electrophilic Addition Reactions

This compound undergoes typical electrophilic addition reactions, such as hydrohalogenation and hydration. The regioselectivity and stereoselectivity of these reactions are influenced by the steric hindrance of the bicyclic framework and the stability of the resulting carbocation intermediates.

The general mechanism for electrophilic addition to this compound involves the initial attack of an electrophile (E+) on the π-bond of the double bond. This leads to the formation of a carbocation intermediate. Due to the bicyclic nature of this compound, the formation of a classical carbocation can be followed by a rapid Wagner-Meerwein rearrangement to a more stable carbocation before the nucleophile (Nu-) attacks.

Caption: General mechanism of electrophilic addition to this compound.

The attack of the electrophile and nucleophile can occur from either the exo or endo face of the bicyclic system. The stereochemical outcome is often dictated by steric hindrance, with the exo face being generally more accessible. However, the possibility of rearrangements can lead to complex mixtures of stereoisomers.

Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a hallmark of the reactivity of the bicyclo[2.2.1]heptane system. In the context of this compound, acid catalysis promotes the formation of a carbocation that readily undergoes a 1,2-alkyl shift, leading to the formation of the camphene skeleton. This process is crucial in understanding the interconversion of various monoterpenes.

Caption: Wagner-Meerwein rearrangement of this compound to camphene.

Experimental Protocols

Synthesis of this compound from Camphor

A reliable method for the laboratory synthesis of this compound involves the Shapiro reaction of camphor tosylhydrazone.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound from camphor.

Detailed Methodology:

-

Preparation of Camphor Tosylhydrazone: A mixture of camphor and p-toluenesulfonylhydrazide in a 1:1.1 molar ratio is refluxed in ethanol with a catalytic amount of concentrated hydrochloric acid for 2-3 hours. Upon cooling, the camphor tosylhydrazone crystallizes and can be collected by filtration.

-

Shapiro Reaction: The dried camphor tosylhydrazone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled in an ice bath.

-

Addition of Organolithium Reagent: At least two equivalents of an organolithium reagent (e.g., methyllithium or n-butyllithium) are added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by sublimation or recrystallization to yield a white crystalline solid.

Acid-Catalyzed Hydration of this compound (General Protocol)

The acid-catalyzed hydration of this compound is expected to yield a mixture of rearranged alcohol products, primarily with the isoborneol and borneol skeletons, due to the Wagner-Meerwein rearrangement of the intermediate carbocation.

Detailed Methodology:

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as aqueous acetone or tetrahydrofuran.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to follow the disappearance of the starting material.

-

Workup: Once the reaction is complete, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic products are extracted with an organic solvent (e.g., diethyl ether).

-

Purification and Analysis: The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated. The product mixture can be analyzed by GC-MS and NMR to identify the different alcohol isomers formed. The major products are expected to be exo- and endo-isoborneol.

Spectroscopic Data of this compound

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| 1H NMR (CDCl3) | δ (ppm): ~6.0-6.2 (m, 2H, vinylic protons), ~2.0-2.5 (m, bridgehead protons), ~1.0-1.8 (m, methylene protons), ~0.8-1.0 (s, 9H, methyl protons). The exact chemical shifts and coupling constants require detailed spectral analysis. |

| 13C NMR (CDCl3) | δ (ppm): ~135-140 (vinylic carbons), ~40-55 (quaternary and bridgehead carbons), ~20-40 (methylene carbons), ~15-25 (methyl carbons). |

| IR (KBr or Nujol) | νmax (cm-1): ~3050 (C-H stretch, sp2), ~2850-2960 (C-H stretch, sp3), ~1640 (C=C stretch, weak), ~1450 & ~1370 (C-H bend). |

| Mass Spectrometry (EI) | m/z (%): 136 (M+), prominent fragments corresponding to retro-Diels-Alder fragmentation and loss of methyl groups. |

Conclusion

This compound is a strained bicyclic alkene with a rich and complex chemistry. Its thermodynamic instability relative to its isomer camphene drives its facile acid-catalyzed rearrangement. The reactivity of its double bond is characterized by electrophilic additions that are often accompanied by skeletal rearrangements via the Wagner-Meerwein mechanism. The synthetic and reaction protocols provided in this guide, along with the tabulated data, offer a valuable resource for researchers and professionals working with this intriguing monoterpene. A thorough understanding of its thermodynamic properties and reactivity is essential for its effective utilization in organic synthesis and drug development.

Bornylene: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornylene, a bicyclic monoterpene, is a colorless solid organic compound.[1] Structurally related to norbornene, it is found in the volatile emissions of some plants.[1] While its applications in research and development are expanding, a comprehensive understanding of its health and safety profile is crucial for ensuring safe handling and experimental use. This technical guide provides an in-depth overview of the health and safety information for this compound, including its physicochemical properties, potential hazards, handling and storage protocols, and emergency procedures. Due to the limited availability of direct toxicological data for this compound, information from structurally similar compounds, such as Norbornene, is included for hazard assessment, with the understanding that these are estimations.

Chemical and Physical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C10H16 | [1][2][3] |

| Molecular Weight | 136.23 g/mol | [2] |

| Appearance | Colorless solid | [1] |

| Melting Point | 113 °C | [1][3] |

| Boiling Point | 146-147 °C | [1] |

| Flash Point | 24.9 °C | [3] |

| Density | 0.898 g/cm³ | [1] |

| Vapor Pressure | 5.7 mmHg at 25°C | [3] |

| Solubility | Insoluble in water | [4] |

| CAS Number | 464-17-5 | [1][2][3] |

Toxicological Information

2.1. Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses within 24 hours.[5]

-

Oral: No specific LD50 data is available for this compound. For the related compound Norbornene, the oral LD50 in rats is reported as 11,300 mg/kg, and in mice as 13,000 mg/kg, suggesting low acute oral toxicity.[6]

-

Dermal: No specific LD50 data is available for this compound. For Norbornene, the dermal LD50 in rabbits is greater than 5 ml/kg, indicating low acute dermal toxicity.[6]

-

Inhalation: No specific LC50 data is available for this compound. For Norbornene, the 4-hour inhalation LC50 in rats is greater than 26.59 mg/L.[7]

2.2. Skin and Eye Irritation

-

Skin Irritation: While no specific studies on this compound were found, related compounds like 5-ethylidene-2-norbornene and 5-vinyl-2-norbornene are moderately irritating to the skin in rabbits, causing erythema and edema.[8] Therefore, it is prudent to assume this compound may be a skin irritant.

-

Eye Irritation: No specific data is available for this compound. Given the potential for skin irritation, it should be considered a potential eye irritant.

2.3. Chronic Toxicity and Other Health Effects

There is no available data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols

To determine the toxicological profile of a substance like this compound, standardized experimental protocols are employed. The following are representative methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines that would be applicable.

3.1. Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method uses a stepwise procedure with a small number of animals to classify a substance into a toxicity category.[5]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[5]

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water, withheld) overnight before dosing.[5]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

-

Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the next step, which may involve dosing at a higher or lower fixed dose level.[5]

-

Endpoint: The result allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[5]

3.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline outlines a procedure for assessing acute toxicity via skin contact.[9]

-

Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.[10]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[10]

-

Dose Application: The test substance is applied uniformly over a clipped area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.[11]

-

Exposure Duration: The substance is typically left in contact with the skin for 24 hours.[10]

-

Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days. Body weight is also monitored.[10]

-

Endpoint: The study provides information on the health hazards associated with short-term dermal exposure and can be used for GHS classification.[9]

3.3. In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test)

This in vitro method is used to assess the skin irritation potential of a chemical, reducing the need for animal testing.[12]

-

Test System: The test uses a commercially available reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[13]

-

Application of Substance: The test chemical is applied topically to the surface of the RhE tissue.[12]

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).[12]

-

Viability Assessment: After exposure, the cell viability of the RhE tissue is determined using a colorimetric assay (e.g., MTT assay).[12]

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[12]

Hazard Identification and GHS Classification

Due to the lack of specific data for this compound, a definitive GHS classification cannot be provided. However, based on its flammability and the potential for irritation inferred from related compounds, a precautionary classification is recommended.

-

Flammable Solids: Based on its flash point of 24.9 °C, this compound should be treated as a flammable solid.

-

Skin Irritation: Potentially Category 2 (irritant).

-

Eye Irritation: Potentially Category 2A (irritant).

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

-

Ventilation: Work with this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[14] Use non-sparking tools.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the substance.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Storage:

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[16]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[16] Remove contaminated clothing. If irritation develops, seek medical attention. For flammable solids, it is recommended to first brush off as much of the solid as possible before flushing with water.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill Response:

-

Eliminate all ignition sources.

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For large spills, contain the spill and follow institutional emergency procedures.

-

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Signaling Pathways and Experimental Workflows

Diagram 1: Generalized Acute Toxicity Testing Workflow

Caption: A simplified workflow for acute toxicity testing of a chemical substance.

Diagram 2: Emergency Response Logic for this compound Exposure

Caption: A decision-making flowchart for first-aid response to this compound exposure.

Disclaimer: This guide is intended for informational purposes for trained professionals and is not a substitute for a formal safety data sheet (SDS). Users should always consult the specific SDS for this compound provided by the supplier and adhere to all institutional and regulatory safety guidelines. The toxicological information provided is based on inferences from structurally related compounds and should be treated with caution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H16 | CID 10047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound, 464-17-5 [thegoodscentscompany.com]

- 5. utu.fi [utu.fi]

- 6. gelest.com [gelest.com]

- 7. fishersci.com [fishersci.com]

- 8. Comparative acute toxicity and primary irritancy of the ethylidene and vinyl isomers of norbornene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. x-cellr8.com [x-cellr8.com]

- 13. uniube.br [uniube.br]

- 14. How to Ensure Safe Handling & Storage of Flammable Liquids [safetystoragesystems.co.uk]

- 15. Safe Handling & Storage of Flammable Liquids | Workplace Safety [jjkellersafety.com]

- 16. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Solubility of Bornylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bornylene, with the chemical formula C₁₀H₁₆ and IUPAC name 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene, is a solid organic compound.[1][2] Its structure is closely related to camphor and borneol, both of which are widely utilized in various industries. The solubility of this compound is a fundamental physicochemical property that dictates its behavior in solution, influencing reaction kinetics, crystallization, and ultimately, the purity and yield of final products. This guide addresses the current knowledge on this compound's solubility and provides practical methodologies for its experimental determination.

Solubility of this compound: What is Known

Published data on the quantitative solubility of this compound in common organic solvents is scarce. However, qualitative descriptions indicate that this compound is soluble in alcohols and insoluble in water.[3] This suggests that this compound, a relatively nonpolar hydrocarbon, exhibits better solubility in less polar organic solvents.

To provide a practical framework for researchers, the following table summarizes the known and predicted solubility behavior of this compound. The quantitative data for related monoterpenoids, borneol and camphor, are included to offer a comparative perspective, suggesting that this compound likely exhibits significant solubility in many common organic solvents.[4]

Table 1: Solubility of this compound and Related Monoterpenoids

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |

| This compound | Alcohol | - | Soluble | Qualitative | [3] |

| Water | 25 | Insoluble (Est. 6.858 mg/L) | Estimated | [3] | |

| Ethanol | - | Data Not Available | - | - | |

| Methanol | - | Data Not Available | - | - | |

| Acetone | - | Data Not Available | - | - | |

| Diethyl Ether | - | Data Not Available | - | - | |

| Chloroform | - | Data Not Available | - | - | |

| Toluene | - | Data Not Available | - | - | |

| (-)-Borneol | Ethanol | 25 | High | Experimental | [4] |

| 1-Butanol | 25 | High | Experimental | [4] | |

| (1R)-(+)-Camphor | Ethanol | 25 | High | Experimental | [4] |

| Acetonitrile | 25 | Low | Experimental | [4] | |

| Ethyl Acetate | 25 | High | Experimental | [4] |

Experimental Protocols

Synthesis of this compound from Camphor

This compound can be synthesized from camphor via the formation of camphor tosylhydrazone, followed by its decomposition with a strong base like methyllithium.[1]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound from camphor.

Methodology:

-

Preparation of Camphor Tosylhydrazone:

-

In a 1-L round-bottomed flask, combine 44 g (0.24 mole) of p-toluenesulfonylhydrazide, 31.6 g (0.208 mole) of camphor, and 300 ml of 95% ethanol.

-

Add 1 ml of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 2 hours.

-

Cool the resulting solution in an ice bath.

-

Collect the colorless needles that form by suction filtration and air dry them.

-

Recrystallize the crude product from ethanol to yield pure camphor tosylhydrazone.

-

-

Preparation of this compound:

-

In a dry 1-L three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place 32 g (0.10 mole) of camphor tosylhydrazone and 400 ml of dry diethyl ether.

-

Cool the flask in a water bath to 20–25°C and begin stirring.

-

Add 150 ml of 1.6 N (0.24 mole) methyllithium in ether to the dropping funnel and add it to the reaction flask over 1 hour, maintaining the temperature at 20–25°C.

-

Stir the mixture for 8–9 hours.

-

Carefully add a small amount of water to quench any excess methyllithium, followed by an additional 200 ml of water.

-

Separate the layers and wash the organic phase with four 250-ml portions of water.

-

Combine the aqueous phases and extract twice with 100-ml portions of ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Reduce the volume of the solution to 50–60 ml by distillation.

-

Add 100 ml of distilled pentane and distill again to a volume of 30–50 ml. Repeat this step twice more to ensure complete removal of ether.

-

Add the final solution to a chromatography column packed with 500 g of alumina and elute with 750 ml of pentane.

-

Concentrate the eluate by distillation and then distill the residue to collect pure this compound as colorless crystals.

-

Determination of this compound Solubility in Organic Solvents

The following protocol describes a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

Experimental Workflow for Solubility Determination

Caption: General workflow for determining this compound solubility.

Methodology:

-

Sample Preparation:

-

Add an excess amount of purified this compound to a series of vials.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent (ethanol, methanol, acetone, diethyl ether, chloroform, toluene).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or by using a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is fully evaporated, weigh the vial containing the dried this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Determine the solubility in the desired units (e.g., g/100 mL) using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant taken (mL)) * 100

-

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, this guide provides the necessary tools for researchers to address this. The established qualitative solubility in alcohols, coupled with the detailed experimental protocols for both the synthesis of this compound and the determination of its solubility, empowers scientists to generate the specific data required for their research and development endeavors. The provided workflows offer a clear visual guide for these critical laboratory procedures, facilitating their successful implementation. Further research to populate the quantitative solubility data for this compound would be a valuable contribution to the fields of organic chemistry, pharmacology, and materials science.

References

Bornylene: A Technical Guide to its Discovery and History

Introduction

Bornylene, systematically named 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene.[1] This unsaturated hydrocarbon is a structural isomer of the more widely known α-pinene and camphene. As a chiral molecule, it exists as two enantiomers, though its natural occurrences are not as extensively documented as other terpenes.[1] this compound has been reported in the volatile organic compounds emitted by some plants, such as Thymus eigii and Rhanterium epapposum.[2] Historically, its chemistry is deeply intertwined with the study of rearrangements in bicyclic terpenes, a field that was pivotal in the development of carbocation theory. This document provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise moment of the initial discovery or isolation of this compound is not clearly documented in a singular, seminal publication. Instead, its existence and structure were gradually elucidated through the extensive studies of terpene chemistry in the late 19th and early 20th centuries. The work of chemists like Georg Wagner and Hans Meerwein on molecular rearrangements in bicyclic systems, particularly those derived from camphor and pinene, laid the theoretical groundwork for understanding compounds like this compound.[3][4]

This compound was likely first encountered as a minor product in the base-induced elimination reactions of bornyl chloride.[5] These reactions, which also produce camphene as a major product, were central to the investigations of what would become known as the Wagner-Meerwein rearrangement.[5] This class of carbocation 1,2-rearrangement reactions was fundamental in explaining the interconversion of different terpene skeletons.[3] The early studies on the treatment of "artificial camphor" (bornyl chloride) with a base yielded camphene along with small amounts of another unsaturated hydrocarbon, which was later identified as this compound.[5]

The systematic study of terpenes, pioneered by Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his work, provided the broader context for the characterization of numerous terpene isomers, including this compound.[6] However, a well-defined and high-yield synthesis, which allowed for its thorough characterization, was not established until much later.

Physicochemical Properties

This compound is a colorless solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [2] |

| Molar Mass | 136.24 g/mol | [1] |

| Melting Point | 113 °C | [7] |

| Boiling Point | 146-147 °C | [1] |

| Density | 0.898 g/cm³ | [1] |

| CAS Number | 464-17-5 | [2] |

| Appearance | Colorless solid | [1] |

Experimental Protocols: Synthesis of this compound

A reliable and well-documented method for the synthesis of this compound is the reaction of camphor tosylhydrazone with an organolithium reagent. The following protocol is adapted from the procedure published in Organic Syntheses.

Synthesis of 2-Bornene (this compound) from Camphor Tosylhydrazone

Materials:

-

Camphor tosylhydrazone

-

Anhydrous diethyl ether

-

Methyllithium solution in ether (e.g., 1.6 M)

-

Pentane

-

Alumina (neutral, activity I)

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Cold-water bath

-

Vigreux column

-

Chromatography column

Procedure:

-

Reaction Setup: A dry, 1-liter, three-necked flask is equipped with a reflux condenser (protected by a drying tube), a 250-mL pressure-equalizing dropping funnel, and a magnetic stirrer. The flask is charged with 32.0 g (0.10 mole) of camphor tosylhydrazone and 400 mL of anhydrous diethyl ether.

-

Initiation of Reaction: The flask is immersed in a cold-water bath (20–25 °C), and the contents are stirred.

-

Addition of Methyllithium: 150 mL of 1.6 M methyllithium in ether (0.24 mole) is added to the dropping funnel and then added dropwise to the reaction flask over a period of 1 hour. The temperature of the cooling bath should be maintained at 20–25 °C.

-

Reaction Progression: The solution will turn yellow-orange and then develop a deep red-orange color over 8–9 hours of stirring, during which time lithium p-toluenesulfinate precipitates.

-

Quenching and Extraction: After the reaction is complete, a small amount of water is carefully added to destroy any excess methyllithium. Then, an additional 200 mL of water is added. The layers are separated. The organic phase is washed with four 250-mL portions of water. The combined aqueous phases are extracted twice with 100-mL portions of ether.

-

Drying and Solvent Exchange: The combined ethereal extracts are dried over anhydrous sodium sulfate. The volume of the solution is reduced to 50–60 mL by distillation of the ether through a 25-cm Vigreux column. 100 mL of pentane is added, and the solvent is again distilled to reduce the volume to 30–50 mL. This addition and removal of pentane is repeated twice more to ensure the complete removal of ether. The final volume should be 30–40 mL.

-

Purification by Chromatography: The pentane solution of 2-bornene is added to a chromatography column (80 x 5 cm) packed with 500 g of neutral alumina. The product is eluted with 750 mL of pentane.

-

Isolation of Product: The pentane is removed from the eluate by distillation, and the residue is purified by sublimation to yield pure 2-bornene.

Visualizations

Synthesis Workflow of this compound from Camphor

Caption: Synthetic pathway for this compound from camphor.

Conclusion

This compound, while not as abundant or widely studied as some of its terpene isomers, holds a significant place in the history of organic chemistry. Its story is intrinsically linked to the elucidation of complex reaction mechanisms, particularly the Wagner-Meerwein rearrangement, which transformed the understanding of chemical reactivity. The development of a reliable synthetic route from camphor has enabled detailed studies of its properties. For researchers in natural products and synthetic chemistry, the history of this compound serves as a compelling example of how the investigation of minor reaction products can lead to major advances in chemical theory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H16 | CID 10047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hans Meerwein - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. muzablends.com [muzablends.com]

- 7. This compound, 464-17-5 [thegoodscentscompany.com]

Methodological & Application

Application Notes and Protocols for Bornylene in Ring-Opening Metathesis Polymerization (ROMP)

Introduction and Background

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique that utilizes metal-carbene catalysts to convert cyclic olefins into unsaturated polymers.[1] The high ring strain of bicyclic monomers like norbornene and, by extension, bornylene, makes them excellent substrates for ROMP, leading to high polymerization rates and the formation of high molecular weight polymers.[2] This methodology offers exceptional control over polymer properties and is tolerant of a wide variety of functional groups.

This compound as a ROMP Monomer:

This compound is a bicyclic monoterpene derived from natural sources. Its use in ROMP is anticipated to yield poly(this compound), a polymer with a unique microstructure derived from a renewable feedstock. The properties of poly(this compound) are expected to be influenced by the bulky, chiral nature of the this compound monomer, potentially leading to materials with interesting thermal and mechanical properties.

Potential Applications:

The applications of poly(this compound) are yet to be explored but can be hypothesized based on polymers derived from similar terpene-based or bicyclic monomers. These potential applications include:

-

Specialty elastomers and resins: The unique structure of poly(this compound) may lead to novel elastomeric materials with specific performance characteristics.

-

Biomaterials: As this compound is derived from natural sources, its polymer could be explored for applications in drug delivery and tissue engineering, pending biocompatibility studies.

-

Advanced materials: The incorporation of the bornyl group into a polymer backbone could impart specific optical or chiroptical properties.

Experimental Protocols

The following protocols are adapted from established procedures for the ROMP of norbornene and its derivatives and are expected to be a good starting point for the polymerization of this compound.

Materials and Reagents

-

Monomer: this compound (purification by sublimation or distillation prior to use is recommended to remove any inhibitors or impurities).

-

Catalyst: Grubbs' first generation (G1), second generation (G2), or third generation (G3) catalyst. The choice of catalyst will influence the polymerization kinetics and tolerance to functional groups.[3]

-

Solvent: Anhydrous dichloromethane (DCM) or toluene. Solvents should be thoroughly dried and deoxygenated.

-

Terminating Agent: Ethyl vinyl ether.

-

Precipitation Solvent: Methanol.

General Polymerization Procedure

-

Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the desired amount of this compound in the chosen anhydrous solvent (e.g., DCM) in a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the appropriate amount of the Grubbs catalyst in a small amount of the same solvent.

-

Initiation of Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution. The reaction mixture may become more viscous as the polymerization proceeds.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

-

Termination: After the desired reaction time or upon reaching the desired conversion, quench the polymerization by adding an excess of a terminating agent, such as ethyl vinyl ether.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Characterization of Poly(this compound)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure and determine the cis/trans content of the double bonds in the polymer backbone.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the glass transition temperature (Tg) and the thermal stability of the polymer, respectively.

Quantitative Data (Based on Norbornene ROMP)

The following tables summarize typical quantitative data obtained from the ROMP of norbornene, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Monomer-to-Catalyst Ratio on Norbornene ROMP

| Entry | Monomer/Catalyst Ratio | Catalyst | Solvent | Time (min) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |

| 1 | 200:1 | G3 | DCM | 10 | >99 | 25.4 | 1.12 |

| 2 | 500:1 | G3 | DCM | 15 | >99 | 63.1 | 1.15 |

| 3 | 1000:1 | G3 | DCM | 30 | >98 | 125.8 | 1.21 |

| 4 | 200:1 | G1 | Toluene | 60 | 95 | 23.8 | 1.35 |

Data is illustrative and based on typical results for norbornene ROMP.

Table 2: Comparison of Different Grubbs Catalysts for Norbornene ROMP

| Entry | Catalyst | Monomer/Catalyst Ratio | Solvent | Time (min) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |

| 1 | G1 | 300:1 | Toluene | 120 | 92 | 35.2 | 1.42 |

| 2 | G2 | 300:1 | DCM | 10 | >99 | 36.8 | 1.18 |

| 3 | G3 | 300:1 | DCM | 5 | >99 | 37.1 | 1.10 |

Data is illustrative and based on typical results for norbornene ROMP.

Visualizations

General Mechanism of ROMP

The following diagram illustrates the general catalytic cycle for the ring-opening metathesis polymerization of a cyclic olefin like this compound.

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Experimental Workflow for this compound ROMP

The diagram below outlines a typical experimental workflow for the synthesis and characterization of poly(this compound).

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

References

Application Notes: Vinyl-Addition Polymerization of Bornylene and Norbornene Derivatives

Introduction

Bornylene, a bicyclic olefin derived from the norbornene scaffold, serves as a valuable monomer in polymer chemistry. Its vinyl-addition polymerization is a critical technique for synthesizing saturated, high-molecular-weight polymers with exceptional thermal and chemical stability. Unlike ring-opening metathesis polymerization (ROMP), which yields polymers with unsaturation in the backbone, vinyl-addition polymerization proceeds across the double bond of the monomer, resulting in a fully saturated and rigid polymer chain.[1][2] This characteristic imparts properties such as high glass transition temperatures (Tg), excellent transparency, low dielectric loss, and robust mechanical strength, making these polymers suitable for high-performance applications.[1][3]

For researchers in drug development, polymers derived from this compound and functionalized norbornenes present unique opportunities. Their chemical inertness and stability make them candidates for creating advanced drug delivery systems, such as carriers for chemotherapeutic agents or components of biomedical devices.[4] Furthermore, functional groups can be incorporated into the monomer structure to allow for subsequent bioconjugation or to tune the polymer's physical properties for specific therapeutic applications.[5][6] For instance, polymers with bromoalkyl groups can serve as precursors for anion exchange membranes, which have applications in purification and separation processes relevant to the pharmaceutical industry.[2][5][7]

Quantitative Data Summary

The following tables summarize typical quantitative data from the vinyl-addition polymerization of norbornene-type monomers using various catalyst systems. This data provides a comparative overview of how catalyst choice and monomer structure influence polymer properties.

Table 1: Selected Catalyst Systems and Polymerization Results

| Catalyst/Precatalyst | Co-catalyst / Activator | Monomer | Solvent | Temp (°C) | Yield (%) | Ref |

| [Ni(L1)2Cl2] (L1 = N-(1-phenylethyl)-1-(pyridin-2-yl)methanimine) | Methylaluminoxane (MAO) | Norbornene | Toluene | 25 | >95 | [8] |

| [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2] | PCy3 / NaBArF4 | 5-vinyl-2-norbornene | Dichloromethane | RT | >99 | [9] |

| SIPrPd(cinn)Cl (SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidine) | PCy3 / NaBARF | Norbornene-(CH2)4-Br | Toluene | 80 | 91 | [2][5] |

| [SIMesPd(cinn)(MeCN)]+BARF− | None (Single-Component) | Norbornene-(CH2)4-Br | Toluene | 80 | 95 | [2][5] |

| CoCl2(PPh3)2 | Methylaluminoxane (MAO) | Norbornene | Chlorobenzene | 25 | 98 | [10] |

Table 2: Characterization of Resulting Polynorbornene Derivatives

| Polymer from Monomer | Catalyst System | M_n ( g/mol ) | PDI (M_w/M_n) | T_g (°C) | T_d (°C) | Ref |

| Norbornene | [Ni(L1)2Cl2] / MAO | 1.1 x 10^6 | 1.98 | 302 | 430 | [8] |

| 5-vinyl-2-norbornene | Benzylic Palladium Complex | 1.5 x 10^5 | 1.60 | - | - | [9] |

| Norbornene-(CH2)4-Br | SIPrPd(cinn)Cl / PCy3 / NaBARF | 1.4 x 10^6 | 1.9 | - | - | [2][5] |

| Alkyl-substituted Norbornene | (η3-allyl)Pd(PCy3)Cl / LiBArF4 | 4.8 x 10^5 | 1.8 | 209 | 379 | [11][12] |

| Norbornene | CoCl2(PPh3)2 / MAO | 2.1 x 10^5 | 2.1 | >350 | - | [10] |

M_n: Number-average molecular weight; PDI: Polydispersity Index; T_g: Glass transition temperature; T_d: Decomposition temperature (often defined as temperature at 5% weight loss).

Experimental Protocols

The following protocols provide detailed methodologies for conducting the vinyl-addition polymerization of this compound or other norbornene-type monomers. All procedures should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.[8]

Protocol 1: Polymerization Using a Three-Component Palladium Catalyst System

This protocol is adapted from methodologies employing a palladium precursor, a phosphine ligand, and a borate activator.[2][9]

1. Materials and Reagents:

-

Palladium precatalyst (e.g., SIPrPd(cinn)Cl)

-

Phosphine ligand (e.g., Tricyclohexylphosphine, PCy3)

-

Activator (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, NaBARF)

-

This compound or functionalized norbornene monomer

-

Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)

-

Schlenk flask and standard glassware

-

Methanol (for precipitation)

2. Procedure:

-

In a glovebox or under a flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium borate activator to a dry Schlenk flask equipped with a magnetic stir bar. The typical molar ratio might be 1:1:1.

-

Add the desired volume of anhydrous solvent to the flask via cannula or syringe to dissolve the catalyst components.

-

In a separate flask, dissolve the this compound monomer in the anhydrous solvent.

-

Transfer the monomer solution to the catalyst solution via cannula. The monomer-to-catalyst ratio can range from 1000:1 to over 4500:1, depending on the desired molecular weight.[2]

-

Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir for the specified reaction time (typically 2-24 hours).

-

After the reaction period, cool the flask to room temperature. The solution may be highly viscous.

-

Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of stirring methanol.

-

Collect the white, fibrous polymer by filtration.

-

Wash the collected polymer with additional methanol and dry it in a vacuum oven overnight to a constant weight.

Protocol 2: Polymerization Using a Single-Component Palladium Catalyst

This protocol uses a pre-activated, single-component catalyst, simplifying the procedure.[2][5]

1. Materials and Reagents:

-

Single-component catalyst (e.g., [SIMesPd(cinn)(MeCN)]+BARF−)

-

This compound or functionalized norbornene monomer

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk flask

-

Methanol

2. Procedure:

-

Prepare a stock solution of the single-component catalyst in the anhydrous solvent inside a glovebox.

-

In a separate Schlenk flask, dissolve the this compound monomer in the required amount of anhydrous solvent.

-

Heat the monomer solution to the target reaction temperature (e.g., 80°C).

-

Using a syringe, inject the required volume of the catalyst stock solution into the stirring monomer solution to initiate polymerization.

-

Continue stirring at the set temperature for the designated time.

-

Terminate the reaction and purify the polymer as described in Protocol 1 (steps 6-9).

Protocol 3: Polymer Characterization

1. Molecular Weight and Polydispersity (GPC/SEC):

-

Dissolve a small sample of the dried polymer in a suitable solvent (e.g., THF, Chloroform).

-

Analyze the solution using Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards to determine M_n, M_w, and PDI.[11]

2. Thermal Properties (DSC & TGA):

-

Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]

-

Assess thermal stability and decomposition temperature (Td) using Thermogravimetric Analysis (TGA). Heat the sample under nitrogen at a controlled rate (e.g., 10°C/min) and record the weight loss as a function of temperature.[8]

Visualizations

Mechanism and Workflow Diagrams

Caption: Simplified mechanism of vinyl-addition polymerization.

Caption: Workflow for polynorbornene synthesis and analysis.

Caption: Logical pathway from monomer to drug delivery application.

References

- 1. researchgate.net [researchgate.net]

- 2. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups [mdpi.com]

- 6. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties (Journal Article) | OSTI.GOV [osti.gov]

- 12. Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Bornylene: A Versatile Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Bornylene, a bicyclic monoterpene readily available from the chiral pool, serves as a valuable and versatile starting material for the synthesis of complex chiral molecules. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical environment, making it an excellent scaffold for inducing asymmetry in a variety of chemical transformations. This application note explores the use of this compound as a chiral building block, detailing its application in diastereoselective reactions and as a precursor for widely used chiral auxiliaries. Detailed experimental protocols for key transformations are provided to facilitate its practical application in research and development.

Diastereoselective Reactions of this compound

The inherent chirality of this compound allows for facial differentiation in addition reactions across its double bond. This leads to the formation of diastereomeric products, often with a high degree of selectivity. This section explores key examples of such reactions.

Asymmetric Diels-Alder Reaction

This compound can act as a chiral dienophile in Diels-Alder reactions, reacting with achiral dienes to produce diastereomeric adducts. The steric hindrance provided by the gem-dimethyl group and the overall shape of the this compound molecule directs the approach of the diene to one face of the double bond preferentially.

Reaction Pathway:

Caption: Diels-Alder reaction of this compound with a diene.

Experimental Protocol: Diastereoselective Diels-Alder Reaction of (+)-Bornylene with Cyclopentadiene

-

To a solution of (+)-bornylene (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added freshly cracked cyclopentadiene (3.0 eq).

-

A Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (0.1 eq), is added dropwise.

-

The reaction mixture is stirred at 0 °C for 4-6 hours and monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to separate the diastereomeric adducts.

-

The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

| Reaction | Diene | Catalyst | Diastereomeric Ratio (endo:exo) |

| Diels-Alder | Cyclopentadiene | Et₂AlCl | Typically >90:10 |

Diastereoselective Hydroboration-Oxidation

The hydroboration of this compound, followed by oxidation, yields chiral alcohols. The bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), approaches the less sterically hindered face of the double bond, leading to the preferential formation of one diastereomer.

Reaction Workflow:

Caption: Hydroboration-oxidation of this compound.

Experimental Protocol: Diastereoselective Hydroboration-Oxidation of (+)-Bornylene

-

To a solution of (+)-bornylene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added a solution of 9-BBN (1.1 eq) in THF at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the corresponding chiral alcohol.

-

The diastereoselectivity is determined by GC or NMR analysis.

| Reagent | Diastereomeric Excess (d.e.) |

| 9-BBN | >95% |

This compound as a Precursor to Chiral Auxiliaries

While direct reactions on this compound provide a route to chiral products, it also serves as a starting point for the synthesis of highly effective and widely used chiral auxiliaries, most notably those derived from camphor, which can be synthesized from this compound. One of the most prominent examples is the family of bornane-10,2-sultams.

Synthesis of Bornane-10,2-sultam